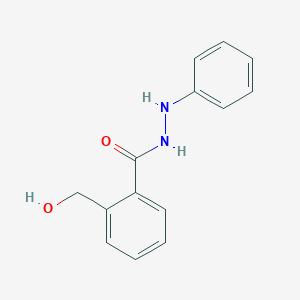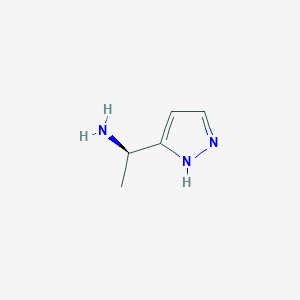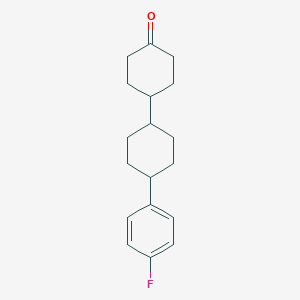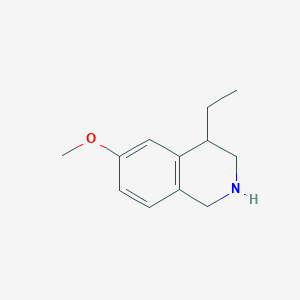![molecular formula C33H39NO3 B171432 [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate CAS No. 118364-82-2](/img/structure/B171432.png)
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, also known as OCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPB belongs to the family of liquid crystals, which are widely used in the manufacturing of electronic devices, display panels, and optical devices. In recent years, OCPB has been extensively studied for its unique physical and chemical properties, making it a promising candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate is not fully understood, but it is believed to be related to its unique molecular structure. [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate contains a flexible alkyl chain and a rigid aromatic ring, which allows it to form a layered structure in the liquid crystal phase. The layered structure of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate is responsible for its unique optical properties, such as birefringence and polarization, which make it an ideal candidate for various scientific applications.
Effets Biochimiques Et Physiologiques
Due to its potential applications in various fields, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been extensively studied for its biochemical and physiological effects. However, there is limited information available on the toxicological and pharmacological properties of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate. Therefore, further studies are needed to determine the potential risks associated with the use of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate exhibits several advantages for use in scientific research, such as its high thermal stability, low viscosity, and excellent optical properties. However, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate also has several limitations, such as its high cost and limited availability. Therefore, researchers should carefully consider the advantages and limitations of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate before using it in their experiments.
Orientations Futures
There are several future directions for the study of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, including its potential applications in the field of liquid crystals, organic electronics, and optoelectronics. Further studies are needed to determine the toxicological and pharmacological properties of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, as well as its potential applications in other scientific fields. Additionally, researchers should explore alternative synthesis methods for [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate to improve its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate involves the reaction of 4-(4-octoxyphenyl)phenol with 3-cyano-4-[(2S)-2-methylbutyl]benzoyl chloride in the presence of a base catalyst. The reaction takes place in a solvent system at a specific temperature and pressure, resulting in the formation of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate as a white solid. The purity and yield of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate can be further improved by various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been extensively studied for its potential applications in various scientific fields. In the field of liquid crystals, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been used as a key component in the manufacturing of advanced electronic devices, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate exhibits unique physical and chemical properties, such as high thermal stability, low viscosity, and excellent optical properties, making it an ideal candidate for these applications.
Propriétés
Numéro CAS |
118364-82-2 |
|---|---|
Nom du produit |
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate |
Formule moléculaire |
C33H39NO3 |
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate |
InChI |
InChI=1S/C33H39NO3/c1-4-6-7-8-9-10-21-36-31-17-13-26(14-18-31)27-15-19-32(20-16-27)37-33(35)29-12-11-28(22-25(3)5-2)30(23-29)24-34/h11-20,23,25H,4-10,21-22H2,1-3H3/t25-/m0/s1 |
Clé InChI |
QJSXHUTWKUHIAH-VWLOTQADSA-N |
SMILES isomérique |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C[C@@H](C)CC)C#N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)CC(C)CC)C#N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)CC(C)CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)





![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)




![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)